molecular formula C7H3BrF3NO2 B13936965 5-Bromo-6-(trifluoromethyl)nicotinic acid

5-Bromo-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13936965
M. Wt: 270.00 g/mol
InChI Key: TZUAOSOKNWJASM-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the fifth position and a trifluoromethyl group at the sixth position on the nicotinic acid ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(trifluoromethyl)nicotinic acid typically involves the bromination and trifluoromethylation of nicotinic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound often involves a multi-step process starting from readily available precursors. The process includes:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

5-Bromo-6-(trifluoromethyl)nicotinic acid is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14)

InChI Key

TZUAOSOKNWJASM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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